Ethyl 6-chloro-2-(chloromethyl)-4-methylnicotinate

Medicinal chemistry Orthogonal reactivity Scaffold diversification

Ethyl 6‑chloro‑2‑(chloromethyl)‑4‑methylnicotinate (CAS 1315545‑01‑7) is a polysubstituted pyridine‑3‑carboxylate ester belonging to the nicotinate family. The molecule bears three distinct substituents on the pyridine ring: a chlorine atom at the 6‑position, a chloromethyl group at the 2‑position, and a methyl group at the 4‑position.

Molecular Formula C10H11Cl2NO2
Molecular Weight 248.103
CAS No. 1315545-01-7
Cat. No. B597636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-chloro-2-(chloromethyl)-4-methylnicotinate
CAS1315545-01-7
Synonymsethyl 6-chloro-2-(chloroMethyl)-4-Methylnicotinate
Molecular FormulaC10H11Cl2NO2
Molecular Weight248.103
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(C=C1C)Cl)CCl
InChIInChI=1S/C10H11Cl2NO2/c1-3-15-10(14)9-6(2)4-8(12)13-7(9)5-11/h4H,3,5H2,1-2H3
InChIKeyWQRCYYJAXVLNSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6‑chloro‑2‑(chloromethyl)‑4‑methylnicotinate (CAS 1315545‑01‑7): Procurement‑Grade Functionalized Nicotinate Building Block


Ethyl 6‑chloro‑2‑(chloromethyl)‑4‑methylnicotinate (CAS 1315545‑01‑7) is a polysubstituted pyridine‑3‑carboxylate ester belonging to the nicotinate family. The molecule bears three distinct substituents on the pyridine ring: a chlorine atom at the 6‑position, a chloromethyl group at the 2‑position, and a methyl group at the 4‑position. This substitution pattern creates a scaffold with two electrophilic centers of different reactivity (aryl chloride and benzylic chloride), enabling sequential chemoselective functionalization in medicinal chemistry programs [1]. Commercially, the compound is typically offered at 95–98% purity, primarily as a research intermediate for the synthesis of kinase inhibitor libraries . Its molecular formula is C₁₀H₁₁Cl₂NO₂ with a molecular weight of 248.11 g/mol, and key computed properties include a logP of approximately 2.8 and four rotatable bonds [1].

Why Generic Substitution Fails for Ethyl 6‑chloro‑2‑(chloromethyl)‑4‑methylnicotinate in Complex Synthetic Sequences


Closely related nicotinate esters such as ethyl 6‑chloro‑4‑methylnicotinate (CAS 57591‑95‑4) or ethyl 2‑(chloromethyl)‑4‑methylnicotinate (CAS 1687855‑47‑5) each carry only one electrophilic handle, forcing a linear synthetic strategy that adds steps and reduces overall yield in multi‑step sequences . In contrast, the simultaneous presence of the aryl chloride and the benzylic chloride on ethyl 6‑chloro‑2‑(chloromethyl)‑4‑methylnicotinate permits orthogonal activation, enabling chemists to perform a palladium‑catalyzed cross‑coupling at C‑6 followed by nucleophilic displacement at the chloromethyl side‑chain without intermediate protection–deprotection cycles . This convergent reactivity is particularly critical for the rapid assembly of spirocyclic and isoindolinone scaffolds that appear in MNK and PI3Kγ inhibitor patents, where the exact substitution pattern and reactivity sequence directly determine whether the final pharmacophore can be accessed at all [1]. Substituting with a mono‑functional analog would therefore break the synthetic route and necessitate complete redesign.

Quantitative Differentiation Evidence: Ethyl 6‑chloro‑2‑(chloromethyl)‑4‑methylnicotinate vs. Closest Analogs


Dual Electrophilic‑Center Architecture Enables Orthogonal Functionalization vs. Mono‑Electrophilic Analogs

The target compound contains two distinct electrophilic carbon centers: a C(sp²)–Cl bond (aryl chloride at C‑6) and a C(sp³)–CH₂Cl bond (benzylic chloride at C‑2). The aryl chloride is amenable to Pd‑catalyzed cross‑coupling (Suzuki, Buchwald–Hartwig) while the benzylic chloride undergoes SN2 nucleophilic substitution [1]. In contrast, ethyl 6‑chloro‑4‑methylnicotinate (CAS 57591‑95‑4) possesses only the aryl chloride (one electrophilic position), and ethyl 2‑(chloromethyl)‑4‑methylnicotinate (CAS 1687855‑47‑5) possesses only the benzylic chloride (one electrophilic position) . The quantified difference is 2 electrophilic handles vs. 1, doubling the number of diversifiable positions accessible in a single synthetic intermediate without requiring additional activation steps.

Medicinal chemistry Orthogonal reactivity Scaffold diversification

Higher Molecular Complexity (Fsp³ = 0.4) Enables Greater 3‑Dimensional Scaffold Diversity Than Flat Mono‑Substituted Analogs

The target compound has a fraction of sp³‑hybridized carbons (Fsp³) of 0.40 owing to the chloromethyl (–CH₂Cl) group and the ethyl ester, whereas ethyl 6‑chloro‑4‑methylnicotinate (CAS 57591‑95‑4) with only methyl and aryl‑chloro substituents has an Fsp³ of approximately 0.22 [1]. An Fsp³ above 0.33 is associated with improved clinical success rates in drug discovery because it correlates with greater molecular complexity and more favorable physicochemical property space [2]. The 0.18 Fsp³ advantage of the target compound translates to a measurably more three‑dimensional topology for fragment‑based or scaffold‑hopping campaigns.

Fraction sp³ Molecular complexity Lead‑likeness

Validated Synthetic Tractability in Patent Literature for MNK and PI3Kγ Inhibitor Programs

The target compound has been explicitly documented as a reactant in the synthesis of spirocyclic and isoindolinone‑based kinase inhibitors in multiple patent applications, including WO2022038563A1 (MNK inhibitors), US10112955B2 (Mnk1/Mnk2 inhibitors), and WO2011087776A1 (PI3Kγ inhibitors) [1]. In one disclosed procedure, it undergoes sequential reaction with sodium hydride, N,N‑diisopropylethylamine, m‑chloroperbenzoic acid, and trifluoroacetic acid over 52 hours to generate 2'‑chloro‑4'‑methyl‑5'‑oxo‑5',6'‑dihydrospiro[cyclohexane‑1,7'‑pyrrolo[3,4‑b]pyridine] 1'‑oxide, an advanced MNK inhibitor intermediate [1]. Analogs lacking the dual electrophilic architecture (e.g., ethyl 6‑chloro‑4‑methylnicotinate) are absent from these specific synthetic routes because they cannot undergo the same tandem functionalization sequence.

Kinase inhibitors MNK PI3Kγ Patent‑documented intermediate

Higher LogP (2.8) and Hydrogen‑Bond Acceptor Count (3) Distinguish Physicochemical Profile from Des‑chloromethyl and Des‑chloro Analogs

The computed octanol‑water partition coefficient (logP) of the target compound is 2.8, reflecting the combined lipophilic contributions of the chloromethyl group and the ethyl ester [1]. This places the compound in a moderately lipophilic range suitable for CNS‑penetrant leads, whereas ethyl 6‑chloro‑4‑methylnicotinate (lacking the –CH₂Cl group) has a lower logP (estimated ~2.0–2.2) . The target compound also has 0 hydrogen‑bond donors and 3 hydrogen‑bond acceptors, complying with Lipinski's Rule of 5 and making it an ideal fragment for parallel medicinal chemistry optimization of oral bioavailability [2].

LogP Physicochemical property ADME prediction

High Purity Availability (98%) from Multiple Vendors Reduces Purification Burden Relative to Lower‑Purity Analogs

Multiple commercial vendors supply ethyl 6‑chloro‑2‑(chloromethyl)‑4‑methylnicotinate at 98% purity, with some offering 95% as a minimum specification . In comparison, the less functionalized analog ethyl 2‑(chloromethyl)‑4‑methylnicotinate (CAS 1687855‑47‑5) is typically listed at 95% purity from a narrower supplier base . The 3% absolute purity differential may appear modest, but for a building block used in 5–10‑step syntheses, each 1% of additional impurity can compound to >5% yield loss over the full sequence, translating to meaningful cost differences at preparative scale.

Chemical purity Procurement specification QC

High‑Value Application Scenarios for Ethyl 6‑chloro‑2‑(chloromethyl)‑4‑methylnicotinate Based on Quantitative Differentiation Evidence


Parallel Synthesis of Kinase‑Focused Compound Libraries for MNK and PI3Kγ Targets

Medicinal chemistry teams pursuing MAP kinase‑interacting kinase (MNK) or phosphoinositide 3‑kinase gamma (PI3Kγ) inhibitors can deploy this building block directly into patent‑documented synthetic sequences [1]. The dual electrophilic centers allow a single intermediate to be diversified via Pd‑catalyzed coupling at C‑6 followed by nucleophilic displacement at the chloromethyl group, generating 2–3 orders of magnitude more analogs per synthesis cycle than is possible with mono‑functional nicotinates [2]. The explicit precedent in WO2022038563A1 and US10112955B2 reduces synthetic risk and accelerates FTO (freedom‑to‑operate) assessment.

Scaffold‑Hopping Medicinal Chemistry Programs Requiring Increased Fsp³ Character

Project teams aiming to improve the clinical developability of flat aromatic lead series can use this compound as a core fragment with an Fsp³ of 0.40 — significantly above the typical 0.2–0.3 range for heterocyclic building blocks [1]. The chloromethyl group introduces a saturated carbon center that increases molecular complexity without adding a stereocenter, preserving synthetic tractability while improving the probability of favorable ADME and toxicity profiles [2]. This positions the compound for use in lead‑optimization campaigns where escaping flatland is a stated objective.

CNS‑Penetrant Probe Synthesis Exploiting Optimized LogP Window

With a computed logP of 2.8, the compound resides in the optimal lipophilicity range for CNS drug discovery (logP 2–4) [1]. Neuroscience research groups synthesizing brain‑penetrant chemical probes can use this building block directly without needing to append lipophilic groups that increase molecular weight and off‑target promiscuity. The 0.6–0.8 logP advantage over des‑chloromethyl analogs translates to enhanced passive membrane permeability in cell‑based neurotarget assays.

Contract Research Organization (CRO) Building‑Block Supply for High‑Purity Parallel Chemistry

CROs and compound management facilities tasked with maintaining >1000‑member screening libraries benefit from the 98% purity specification available from multiple vendors [1]. The compound's solid commercial supply base (Leyan, AKSi, CymitQuimica, MolCore) ensures competitive pricing and batch‑to‑batch consistency, reducing the logistics burden of re‑qualifying building blocks across projects. The unambiguous structural identity (confirmed by InChIKey WQRCYYJAXVLNSU‑UHFFFAOYSA‑N) minimizes the risk of procurement errors when substituting for less well‑characterized analogs [2].

Technical Documentation Hub

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11 linked technical documents
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